molecular formula C8H5BrN2S B1650254 4-(5-Bromopyridin-2-yl)-1,3-thiazole CAS No. 1159820-13-9

4-(5-Bromopyridin-2-yl)-1,3-thiazole

Cat. No.: B1650254
CAS No.: 1159820-13-9
M. Wt: 241.11
InChI Key: YTIBOJGRHQNSRD-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-1,3-thiazole is a heterocyclic compound that features both a pyridine and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)-1,3-thiazole typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 5-bromo-2-chloropyridine with thiazole-4-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromopyridin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

  • 4-(5-Chloropyridin-2-yl)-1,3-thiazole
  • 4-(5-Fluoropyridin-2-yl)-1,3-thiazole
  • 4-(5-Iodopyridin-2-yl)-1,3-thiazole

Comparison: 4-(5-Bromopyridin-2-yl)-1,3-thiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and selectivity in chemical reactions, providing distinct advantages in certain synthetic applications .

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-6-1-2-7(10-3-6)8-4-12-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIBOJGRHQNSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304433
Record name 5-Bromo-2-(4-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-13-9
Record name 5-Bromo-2-(4-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(1,3-thiazol-4-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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